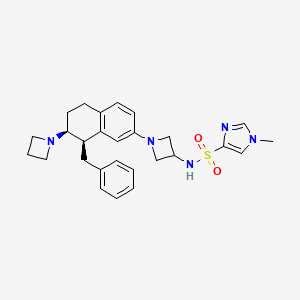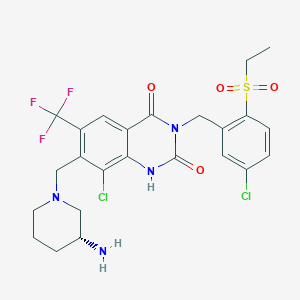
N-(1-((7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl)azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US9586942, 2” involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods: Industrial production of “US9586942, 2” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for reaction monitoring and control .
Types of Reactions:
Oxidation: “US9586942, 2” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “US9586942, 2” into reduced forms with different properties.
Substitution: The compound is reactive in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
“US9586942, 2” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US9586942, 2” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a different core structure but similar functional groups.
Compound C: Exhibits similar reactivity but different biological activity.
Uniqueness: “US9586942, 2” stands out due to its unique combination of functional groups and reactivity, making it a versatile compound for various applications. Its specific interactions with molecular targets also contribute to its distinct properties .
Properties
Molecular Formula |
C27H33N5O2S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C27H33N5O2S/c1-30-18-27(28-19-30)35(33,34)29-22-16-32(17-22)23-10-8-21-9-11-26(31-12-5-13-31)25(24(21)15-23)14-20-6-3-2-4-7-20/h2-4,6-8,10,15,18-19,22,25-26,29H,5,9,11-14,16-17H2,1H3/t25-,26+/m1/s1 |
InChI Key |
OLRHCKCMIVFULU-FTJBHMTQSA-N |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CN(C2)C3=CC4=C(CC[C@@H]([C@@H]4CC5=CC=CC=C5)N6CCC6)C=C3 |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CN(C2)C3=CC4=C(CCC(C4CC5=CC=CC=C5)N6CCC6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Hydroxy-6-oxo-1-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837013.png)
![2-[[4-Hydroxy-1-[[4-(5-methylpyridin-2-yl)oxyphenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837019.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![tert-butyl N-[[2-fluoro-3-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methyl]carbamate](/img/structure/B10837028.png)
![4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10837040.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate](/img/structure/B10837057.png)
![1-[3-[4-[3-Fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837059.png)

![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)
![[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B10837087.png)
